Calendoflavobioside

Description

Significance of Flavonoid Glycosides in Biological Systems

Flavonoid glycosides represent a substantial and diverse group of naturally occurring polyphenolic compounds. researchgate.net In plants, they play crucial roles in growth regulation and protection against oxidative stress and microbial infections. nih.govresearchgate.net When consumed by humans, these compounds and their metabolites can exert a range of biological effects. The sugar moiety, or glycone, attached to the flavonoid aglycone can significantly influence the compound's solubility, stability, bioavailability, and ultimately its biological activity. researchgate.netmdpi.comtandfonline.com Glycosylation can enhance the water solubility and stability of flavonoids, which can, in turn, affect their absorption and metabolism in the body. researchgate.net While aglycones are often more potent antioxidants, glycosylation can sometimes improve bioavailability. nih.gov The position and nature of the sugar linkage are critical determinants of a flavonoid glycoside's interaction with biological systems. pan.olsztyn.pl

Overview of Quercetin (B1663063) Derivatives and Their Research Landscape

Quercetin, a flavonol, is a parent compound to a vast array of derivatives found throughout the plant kingdom. pan.olsztyn.pljmb.or.kr These derivatives are formed through processes like glycosylation and methylation, resulting in a wide spectrum of compounds with diverse pharmacological activities. jmb.or.kr Research into quercetin derivatives has revealed their potential as anticancer, antiviral, antioxidant, and anti-inflammatory agents. nih.govnih.gov However, the clinical application of quercetin itself is often limited by its low solubility and poor bioavailability. nih.govnih.govsioc-journal.cn This has spurred significant research into its derivatives, such as quercetin 3-O-neohesperidoside, with the aim of overcoming these limitations and enhancing their therapeutic potential. nih.govsioc-journal.cn The modification of quercetin's structure through the addition of sugar moieties, as seen in its glycoside derivatives, is a key area of investigation for developing new and more effective therapeutic agents. nih.gov

Rationale for Dedicated Academic Investigation of Quercetin 3-O-Neohesperidoside

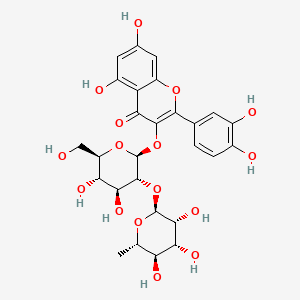

The specific focus on quercetin 3-O-neohesperidoside is driven by its unique structural features and the corresponding biological activities that distinguish it from other quercetin derivatives. The neohesperidose sugar moiety, an α-1→2 linked disaccharide of rhamnose and glucose, confers distinct properties compared to the more common rutinose (α-1→6 linkage) found in rutin (B1680289). This structural difference influences its three-dimensional shape and how it interacts with biological targets like enzymes and receptors.

Initial research has highlighted several promising activities of quercetin 3-O-neohesperidoside, including anti-atherosclerosis and antiplatelet aggregation effects. biocrick.com Its robust antioxidant properties, which involve scavenging free radicals and reducing oxidative stress at the cellular level, are also a key area of interest. biosynth.com Furthermore, preliminary studies suggest its potential in modulating inflammatory pathways, which has implications for cardiovascular health, neuroprotection, and cancer research. biosynth.com These findings provide a strong rationale for a more in-depth and dedicated academic investigation into this specific compound to fully elucidate its mechanisms of action and potential applications.

Scope and Objectives of Research on Quercetin 3-O-Neohesperidoside

The primary objective of ongoing and future research on quercetin 3-O-neohesperidoside is to build a comprehensive understanding of its chemical, biological, and pharmacological properties. Key research areas include:

Elucidation of Molecular Mechanisms: Investigating the precise molecular pathways through which it exerts its antioxidant, anti-inflammatory, and other biological effects. biosynth.com

Structure-Activity Relationship Studies: Comparing its activity with other quercetin glycosides to understand how the neohesperidose moiety influences its biological functions.

Exploration of Therapeutic Potential: Evaluating its efficacy in models of various chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. biosynth.com

Natural Occurrence and Biosynthesis: Identifying and quantifying its presence in various plant sources and understanding its biosynthetic pathways. biosynth.comfoodb.canih.gov

This focused research aims to unlock the full potential of quercetin 3-O-neohesperidoside as a lead compound for the development of novel therapeutic strategies.

Structure

2D Structure

Properties

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBMGZSDYDNBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32453-36-4 | |

| Record name | Calendoflavobioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Phytogeographical Distribution of Quercetin 3 O Neohesperidoside

Botanical Sources and Species-Specific Presence

The identification of quercetin (B1663063) 3-O-neohesperidoside has been documented in a range of plant families and genera. The following subsections detail its presence in specific botanical sources.

Trollius ledebouri Reichb., a perennial flowering plant belonging to the Ranunculaceae family, has been identified as a source of quercetin 3-O-neohesperidoside. Research involving the isolation and purification of flavonoid glycosides from this traditional Chinese medicine has successfully identified the compound. nih.gov In one study, preparative high-speed counter-current chromatography (HSCCC) was utilized to isolate various flavonoids from a crude extract of Trollius ledebouri. nih.gov While orientin (B1677486) and vitexin (B1683572) were isolated in higher quantities, a partially purified fraction was found to contain quercetin-3-O-neohesperidoside at a purity of 85.1%. nih.gov This fraction was then further purified using reversed-phase semi-preparative high-performance liquid chromatography to yield the pure compound. The structural identification of the isolated quercetin-3-O-neohesperidoside was confirmed using spectroscopic methods, including UV, MS, 1H NMR, and 13C NMR. nih.gov

| Botanical Source | Family | Compound Presence | Method of Identification |

| Trollius ledebouri Reichb. | Ranunculaceae | Identified | High-Speed Counter-Current Chromatography (HSCCC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

The pollen of Eucommia ulmoides, a deciduous tree native to China, has been shown to contain quercetin 3-O-neohesperidoside as one of its main active components. nih.govnih.govmdpi.comresearchgate.net A study utilizing ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) identified 49 chemical components in the pollen of Eucommia ulmoides. nih.gov Further investigation using 2,2-diphenyl-1-picrylhydrazyl (DPPH)-HPLC antioxidant activity screening technology pinpointed quercetin 3-O-neohesperidoside (QNH), along with quercetin-3-O-sophoroside (QSH) and quercetin-3-O-sambubioside (QSB), as major active constituents. nih.govnih.govmdpi.comresearchgate.net The purification and structural identification of these compounds were subsequently carried out. nih.govnih.govmdpi.comresearchgate.net This research underscores the pollen of Eucommia ulmoides as a notable source of this particular flavonoid glycoside.

| Botanical Source | Plant Part | Compound Presence | Method of Identification |

| Eucommia ulmoides | Pollen | Identified as a main active component | UPLC-QTOF-MS, DPPH-HPLC |

Nelumbo nucifera, commonly known as the lotus (B1177795), is a well-studied aquatic plant rich in flavonoids. nih.govmdpi.comnih.gov However, extensive phytochemical analyses of various parts of the lotus plant, including leaves and stamens, have primarily identified other quercetin derivatives. nih.govmdpi.com Studies have consistently reported the presence of quercetin 3-O-β-d-glucuronide, quercetin 3-O-galactoside (hyperoside), and quercetin 3-O-glucoside (isoquercitrin) in lotus leaves. nih.govnih.gov While the PubChem database mentions that the natural product occurrence database "LOTUS" has reported calendoflavobioside (an alternative name for quercetin 3-O-neohesperidoside), specific scientific studies focusing on the phytochemical composition of Nelumbo nucifera have not confirmed the presence of quercetin 3-O-neohesperidoside. nih.gov Therefore, based on the available primary scientific literature, there is no direct evidence to suggest that Nelumbo nucifera is a significant source of quercetin 3-O-neohesperidoside.

| Botanical Source | Family | Compound Presence | Notable Quercetin Derivatives Found |

| Nelumbo nucifera (Lotus) | Nelumbonaceae | Not documented in primary literature | Quercetin 3-O-β-d-glucuronide, Hyperoside, Isoquercitrin (B50326) |

The genus Lathyrus, belonging to the Fabaceae family, comprises numerous species, some of which are used in traditional medicine. nih.gov A phytochemical investigation of Lathyrus czeczottianus and Lathyrus nissolia involved HPLC-ESI-MSn analysis to determine their chemical composition. nih.gov In this study, a compound was tentatively identified as quercetin-O-neohesperidoside. nih.gov This identification was based on its mass spectral data; however, the authors noted that it was a tentative assignment and not an unambiguous identification. nih.gov Further research is required to definitively confirm the presence and structure of this compound in these Lathyrus species.

| Botanical Source | Family | Compound Presence | Identification Status |

| Lathyrus czeczottianus | Fabaceae | Tentatively Identified | Tentative |

| Lathyrus nissolia | Fabaceae | Tentatively Identified | Tentative |

The genus Scutellaria, commonly known as skullcaps, is a large genus in the Lamiaceae family with over 360 species. nih.govbrieflands.com Phytochemical studies of various Scutellaria species have revealed that they are rich in flavonoids, with baicalin, baicalein, and wogonin (B1683318) being some of the most prominent compounds, particularly in Scutellaria baicalensis. nih.govnih.gov While the genus is known for its diverse flavonoid profile, a review of the available scientific literature did not yield specific reports on the isolation or identification of quercetin 3-O-neohesperidoside from any Scutellaria species. The focus of much of the research has been on the characteristic flavones that define the genus. nih.govnih.gov

| Botanical Source | Family | Compound Presence | Notable Flavonoids Found |

| Scutellaria Species | Lamiaceae | Not documented in reviewed literature | Baicalin, Baicalein, Wogonin |

Callicarpa bodinieri Levl. is a species of flowering plant in the Lamiaceae family. While some commercial chemical suppliers list Callicarpa bodinieri Levl. as an initial source of quercetin 3-O-neohesperidoside, primary scientific research on the flavonoid constituents of this plant has not substantiated this claim. medchemexpress.com A study on the flavonoids from the leaves of Callicarpa bodinieri led to the isolation and identification of several other compounds, including 5-hydroxy-4',3,6,7-tetramethoxy flavone, luteolin-7-O-glucoside, chrysoeriol-4'-O-glucoside, and luteolin-4'-O-glucoside, but quercetin 3-O-neohesperidoside was not reported. nih.gov Therefore, the presence of quercetin 3-O-neohesperidoside in Callicarpa bodinieri remains unconfirmed by peer-reviewed phytochemical studies.

| Botanical Source | Family | Compound Presence | Status |

| Callicarpa bodinieri Levl. | Lamiaceae | Unconfirmed by primary literature | Mentioned by commercial suppliers but not found in phytochemical studies |

Typhae Pollen

Quercetin 3-O-neohesperidoside is identified as one of the primary bioactive flavonoids in Pollen Typhae, the pollen of plants from the Typha genus. researchgate.net This pollen is utilized in traditional Chinese medicine. The total content of the main flavonoids, including quercetin 3-O-neohesperidoside, in Pollen Typhae typically ranges from 0.3% to 1.1%. researchgate.net Research has also noted that isorhamnetin (B1672294) 3-O-neohesperidoside, a related compound, is used as a quality control marker for this pollen due to its high concentration. researchgate.net

Cratoxylum formosum (Mampat)

No research findings from the conducted searches specifically identify the presence of quercetin 3-O-neohesperidoside in the plant species Cratoxylum formosum.

Eggplant Skins

Analysis of the phenolic compounds in eggplant (Solanum melongena) skins has not confirmed the presence of quercetin 3-O-neohesperidoside. However, research has identified the presence of a structurally similar flavonol glycoside, myricetin-3-neohesperidoside, in eggplant skin samples. researchgate.netresearchgate.net The primary flavonoids identified in the purple peel of eggplants are anthocyanins, particularly delphinidin (B77816) derivatives, which are responsible for their characteristic color. nih.gov

Loquat Fruit Varieties

Quercetin 3-O-neohesperidoside has been identified in the fruits of several improved cultivars of loquat (Eriobotrya japonica). A study analyzing the phenolic composition of leaves and fruits (peel and flesh) identified this compound as one of ten flavonoid glycosides present. embrapa.br The research involved a comparative analysis of multiple cultivars, highlighting variations in their phenolic profiles. embrapa.brresearchgate.net

Table 1: Loquat Cultivars Analyzed for Quercetin 3-O-Neohesperidoside

| Cultivar Name |

|---|

| Mizuho |

| Néctar de Cristal |

| Mizauto |

| Mizumo |

| Centenária |

| NE-3 |

This table lists the improved loquat cultivars in which quercetin 3-O-neohesperidoside was identified as part of their phenolic profile. embrapa.br

Distribution within Plant Organs and Tissues

The localization of quercetin 3-O-neohesperidoside is not uniform throughout the plant, with concentrations varying between different organs and tissues.

Leaves

Leaves are a significant site for the biosynthesis and accumulation of flavonoid glycosides, including quercetin 3-O-neohesperidoside. Research has led to the isolation of this specific compound from the leaves of Capparis cartilaginea. mdpi.com The distribution of related flavonols in leaves can be influenced by environmental factors. For instance, studies on vine leaves (Vitis vinifera) have shown that the accumulation of other quercetin glycosides, such as quercetin 3-O-glucuronide, is affected by the leaf's age and exposure to solar radiation. nih.gov This suggests that the concentration and distribution of quercetin 3-O-neohesperidoside within the leaf tissue of various plants may also be subject to similar environmental and developmental regulation. nih.gov

Fruits

Quercetin 3-O-neohesperidoside has been identified in the plant kingdom, notably within the genus Calendula. Research has successfully identified this compound, also known by its synonym this compound, in the organs of Calendula arvensis (field marigold). nih.gov While it is recognized as a constituent of various plants, its specific distribution and concentration in common culinary fruits are not as extensively documented as other flavonoids. biosynth.com

Pollen

The presence of quercetin 3-O-neohesperidoside has been confirmed in the floral parts of certain plants, which include pollen. Specifically, the compound, referred to as this compound in some literature, has been isolated from the inflorescences of pot marigold (Calendula officinalis). researchgate.net The use of Calendula officinalis flowers in food products is often subject to the removal of pollen, which may be due to the concentration of bioactive compounds. nih.gov

| Plant Species | Plant Part | Compound Name Cited |

|---|---|---|

| Calendula officinalis (Pot Marigold) | Inflorescences (containing pollen) | This compound researchgate.net |

Quantitative Variations Across Genotypes and Environmental Conditions

The concentration of quercetin 3-O-neohesperidoside, like other plant secondary metabolites, is not static. Its abundance can vary significantly due to a combination of genetic and external factors. mdpi.com

Genotypic Variation: The specific cultivar or genotype of a plant plays a crucial role in its capacity to produce and accumulate flavonoids. mdpi.com Differences in the genetic makeup of plants, even within the same species, can lead to notable variations in their phytochemical profiles. researchgate.net

Environmental Conditions: A wide array of environmental factors can significantly influence the synthesis of flavonoids. nih.govresearchgate.net The chemical composition and antioxidant activity of plants are known to be partly variable depending on growing conditions such as geographical location, precipitation, and cultivation techniques. mdpi.com Key abiotic factors that regulate the concentration of these compounds include:

Light: UV irradiation is a primary inducer for the enhancement of flavonoid content in plants. nih.gov

Temperature: Low temperatures have been shown to induce the accumulation of flavonoids in some plant species. nih.govnih.gov

Water Availability: Drought stress is a known factor that can alter plant metabolism and affect the concentration of secondary metabolites. researchgate.netnih.gov

Atmospheric Conditions: Elevated levels of carbon dioxide can impact the biosynthesis of flavonoids. researchgate.netnih.gov

Harvest Time: The developmental stage of the plant or fruit can also affect flavonoid content. For instance, the concentration of certain flavonoids in Citrus reticulata 'Chachi' was observed to decrease as the fruit matured. science.gov

| Factor | Description of Impact on Flavonoid Content | Source |

|---|---|---|

| Genotype/Cultivar | Genetic makeup is a primary determinant of a plant's phytochemical profile. | mdpi.comresearchgate.net |

| UV Radiation | Considered a major inducer, often enhancing flavonoid synthesis and accumulation. | nih.gov |

| Temperature | Lower temperatures can trigger an increase in flavonoid concentrations. | nih.govnih.gov |

| Drought Stress | Water scarcity can significantly affect processes associated with the synthesis of secondary metabolites. | researchgate.netnih.gov |

| Harvest Time / Ripening Stage | The concentration of compounds can change as the plant or fruit matures. | mdpi.comscience.gov |

Biosynthetic Pathways and Enzymatic Regulation of Quercetin 3 O Neohesperidoside

Integration within the Phenylpropanoid and Flavonoid Biosynthetic Pathways

The biosynthesis of quercetin (B1663063) 3-O-neohesperidoside originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to 4-coumaroyl-CoA. nih.gov This molecule serves as the entry point into the flavonoid biosynthetic pathway. nih.gov

The formation of the core flavonoid structure proceeds through the action of several key enzymes. Chalcone (B49325) synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. This is then converted to the flavanone (B1672756) naringenin by chalcone isomerase (CHI). Naringenin is a critical branch point and is hydroxylated by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol (B1209521). Further hydroxylation of dihydrokaempferol at the 3'-position by flavonoid 3'-hydroxylase (F3'H) results in the formation of dihydroquercetin, the direct precursor to the quercetin aglycone. wikipedia.org This sequence establishes the foundational C6-C3-C6 skeleton of quercetin, which is then poised for further modifications, including oxidation and glycosylation.

Key Enzymes and Their Roles in Glycosylation

The final step in the synthesis of the quercetin aglycone is catalyzed by flavonol synthase (FLS). This enzyme acts on dihydroquercetin, introducing a double bond between the C2 and C3 positions of the C-ring, which converts the flavanonol into the flavonol, quercetin. wikipedia.org The activity of FLS is a critical control point that directs metabolic flux towards the production of flavonols, away from other flavonoid classes like anthocyanins. The expression of FLS genes is tightly regulated, often in coordination with other genes in the flavonoid pathway, ensuring that quercetin is produced in response to specific developmental or environmental signals. researchgate.net

Once the quercetin aglycone is synthesized, it undergoes glycosylation, a process that enhances its solubility, stability, and biological activity. This reaction is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). nih.gov These enzymes transfer a sugar moiety from an activated donor molecule, such as UDP-glucose or UDP-rhamnose, to the hydroxyl groups of the flavonoid backbone. nih.gov The formation of the neohesperidoside moiety on the 3-hydroxyl group of quercetin involves the attachment of a disaccharide, which consists of a rhamnose molecule linked to a glucose molecule (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose). This complex glycosylation requires the coordinated action of specific UGTs.

The formation of a disaccharide conjugate like neohesperidoside occurs in a stepwise manner, involving at least two distinct enzymatic reactions catalyzed by specific UGTs. While the precise enzymes for quercetin 3-O-neohesperidoside are not fully characterized in all species, the mechanism is understood from studies on similar compounds.

The process begins with a glucosyltransferase that attaches a glucose molecule to the 3-hydroxyl group of quercetin, forming quercetin 3-O-glucoside. Following this, a second enzyme, a rhamnosyltransferase, specifically recognizes the quercetin-3-O-glucoside intermediate. This rhamnosyltransferase then catalyzes the transfer of a rhamnose unit from UDP-rhamnose to the 2"-hydroxyl group of the glucose moiety, completing the formation of the neohesperidoside side chain. nih.govacs.org

Research in tea plants (Camellia sinensis) has identified two distinct UGTs that work sequentially to form flavonoid 7-O-neohesperidosides. A glucosyltransferase (CsUGT75L12) first creates the 7-O-glucoside, which is then acted upon by a rhamnosyltransferase (CsUGT79B28) to produce the final neohesperidoside. nih.govacs.org This sequential glycosylation model is the proposed mechanism for the biosynthesis of quercetin 3-O-neohesperidoside.

Table 1: Key Enzymes in Quercetin 3-O-Neohesperidoside Biosynthesis

| Enzyme | Abbreviation | Role |

| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to Cinnamic Acid |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates Cinnamic Acid |

| 4-Coumaroyl-CoA Ligase | 4CL | Forms 4-Coumaroyl-CoA |

| Chalcone Synthase | CHS | Synthesizes Naringenin Chalcone |

| Chalcone Isomerase | CHI | Isomerizes Naringenin Chalcone to Naringenin |

| Flavanone 3-Hydroxylase | F3H | Converts Naringenin to Dihydrokaempferol |

| Flavonoid 3'-Hydroxylase | F3'H | Converts Dihydrokaempferol to Dihydroquercetin |

| Flavonol Synthase | FLS | Converts Dihydroquercetin to Quercetin |

| UDP-Glycosyltransferase (Glucosyl) | UGT (Glc) | Attaches Glucose to Quercetin (Step 1) |

| UDP-Glycosyltransferase (Rhamnosyl) | UGT (Rha) | Attaches Rhamnose to Quercetin-3-O-glucoside (Step 2) |

Genetic and Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of quercetin 3-O-neohesperidoside is meticulously controlled at the genetic level through the transcriptional regulation of the pathway's structural genes, including FLS and various UGTs. This regulation is primarily orchestrated by complexes of transcription factors, which bind to promoter regions of these genes to activate or repress their expression. nih.govresearchgate.net

The most well-characterized regulators of the flavonoid pathway are transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. researchgate.net In Arabidopsis thaliana, the R2R3-MYB transcription factors MYB11, MYB12, and MYB111 are known to independently activate the expression of key early enzymes like CHS, CHI, and F3H, as well as FLS, thereby controlling the production of flavonols. biocloud.net Other transcription factor families, such as WRKY and AP2/ERF, have also been shown to directly target and regulate FLS and other flavonoid biosynthesis genes. researchgate.netnih.gov The expression of these regulatory genes is itself responsive to developmental cues and environmental stimuli, allowing the plant to fine-tune the production of specific flavonol glycosides in different tissues and at different times. nih.gov

Influence of Abiotic Stress on Flavonol Bisglycoside Accumulation

The accumulation of flavonol glycosides, including complex bisglycosides like quercetin 3-O-neohesperidoside, is significantly influenced by abiotic environmental stresses. hilarispublisher.com Factors such as high-intensity light, UV radiation, drought, and salinity often lead to a marked increase in the production of these compounds. hilarispublisher.comnih.govmdpi.com This response is a key part of the plant's defense mechanism. hilarispublisher.com

Under stress conditions, plants experience an increase in reactive oxygen species (ROS), which can cause significant cellular damage. nih.gov Flavonol glycosides are potent antioxidants that can scavenge these harmful ROS. hilarispublisher.com The upregulation of flavonoid biosynthetic genes, driven by stress-responsive transcription factors, leads to the enhanced production of compounds like quercetin and its glycosides. nih.govriken.jp For example, drought stress has been shown to trigger a drastic increase in the accumulation of various flavonols in Arabidopsis thaliana. nih.govnih.gov Similarly, UV-B radiation is a well-known inducer of flavonol biosynthesis, as these molecules can absorb UV radiation, thereby shielding the plant's DNA and photosynthetic machinery from damage. mdpi.comnih.gov The accumulation of these glycosylated compounds under stress highlights their crucial role in plant adaptation and survival. hilarispublisher.com

Table 2: Influence of Abiotic Stress on Flavonoid Production

| Stress Factor | General Plant Response | Effect on Flavonoid Pathway |

| Drought | Increased ROS production, osmotic stress. hilarispublisher.com | Upregulation of biosynthetic genes, accumulation of flavonol glycosides to mitigate oxidative damage and aid in osmotic adjustment. nih.govhilarispublisher.com |

| High Salinity | Ionic and osmotic stress, leading to ROS accumulation. | Increased expression of pathway genes and accumulation of flavonol glycosides like quercetin glucoside. mdpi.com |

| UV Radiation | Potential for DNA damage and photo-oxidation. nih.gov | Strong induction of FLS and other key enzymes, leading to high accumulation of flavonols that act as UV screens. mdpi.commdpi.com |

| Hypoxia | Oxygen deficiency leading to oxidative stress. nih.gov | Activation of antioxidant systems, including increased production of flavonoids like quercetin. nih.govmatilda.science |

Comparative Biosynthesis of Quercetin Glycosides

The vast structural diversity of quercetin glycosides found in nature is the result of a modular and competitive biosynthetic pathway. The final structure of a quercetin glycoside is determined by the sequential and regiospecific activities of various UDP-glycosyltransferases (UGTs). The biosynthesis of these compounds, including quercetin 3-O-neohesperidoside, can be compared by examining two principal stages: the initial glycosylation of the quercetin aglycone to form a monoglycoside, and the subsequent elongation of the sugar chain to form di- or triglycosides.

The formation of any quercetin glycoside begins with the quercetin aglycone. The availability of this precursor is the common starting point for a divergent set of enzymatic reactions. The key determinants in the type of glycoside produced are the presence and activity of specific UGTs and the availability of activated sugar donors, such as UDP-glucose, UDP-galactose, and UDP-rhamnose. portlandpress.com

Initial Glycosylation: Formation of Monoglycosides

The first step in the biosynthesis of complex glycosides like quercetin 3-O-neohesperidoside is the attachment of a single sugar moiety, typically glucose or galactose, to one of the hydroxyl groups of the quercetin aglycone. This reaction is catalyzed by a family of enzymes known as UDP-glycosyltransferases. These enzymes exhibit significant variation in regiospecificity, meaning they preferentially attach sugars to specific positions on the quercetin molecule (e.g., 3-O, 7-O, 4'-O).

For instance, the biosynthesis of quercetin 3-O-glucoside (isoquercitrin), the direct precursor for both quercetin 3-O-neohesperidoside and quercetin 3-O-rutinoside (rutin), is catalyzed by a flavonol 3-O-glucosyltransferase. nih.gov Other UGTs can glycosylate the 7-O position. The competition between these enzymes for the same quercetin aglycone substrate is a critical factor in determining the profile of monoglycosides within a plant cell.

The catalytic efficiency of these initial UGTs varies, influencing the rate at which different monoglycosides are formed. Kinetic parameters for several UGTs that act on quercetin have been characterized, illustrating these differences.

| Enzyme | Source Organism | Product(s) | Km (μM) | Vmax (relative units) | Reference |

|---|---|---|---|---|---|

| UGT74F1 | Arabidopsis thaliana | Quercetin 3-O-glucoside, Quercetin 7-O-glucoside | 14 ± 1 (for Q3G) | 1.0 | nih.gov |

| UGT74F2 | Arabidopsis thaliana | Quercetin 3-O-glucoside, Quercetin 4'-O-glucoside | 35 ± 2 (for Q3G) | 0.8 | nih.gov |

| CsUGT76F1 | Citrus sinensis | Quercetin 7-O-glucoside, Quercetin 7-O-rhamnoside | 36.78 ± 2.13 | Not specified | frontiersin.org |

Sugar Chain Elongation: The Divergence Point for Diglycosides

Following the initial glucosylation at the 3-O position, the pathway diverges significantly. The synthesis of quercetin 3-O-neohesperidoside is distinguished from that of its common isomer, rutin (B1680289), by the specific linkage of a rhamnose molecule to the glucose moiety of isoquercitrin (B50326). This step is catalyzed by a highly specific rhamnosyltransferase.

Biosynthesis of Quercetin 3-O-Neohesperidoside : This compound features a neohesperidose sugar, which is an α-L-rhamnosyl-(1→2)-β-D-glucosyl disaccharide. Its synthesis requires a flavonoid 3-O-glucoside 2''-O-rhamnosyltransferase . This enzyme specifically creates an α-(1→2) linkage between L-rhamnose (from UDP-L-rhamnose) and the glucose of quercetin 3-O-glucoside. An enzyme with this activity, Cm1,2RhaT, has been identified in pummelo (Citrus maxima), a plant known to accumulate neohesperidosides. oup.com

Biosynthesis of Quercetin 3-O-Rutinoside (Rutin) : In contrast, rutin contains the disaccharide rutinose, which is an α-L-rhamnosyl-(1→6)-β-D-glucosyl moiety. Its formation is catalyzed by a different enzyme, a flavonol-3-O-glucoside 6''-O-L-rhamnosyltransferase (EC 2.4.1.159). wikipedia.org This enzyme creates an α-(1→6) linkage. Enzymes with this specificity, such as Cs1,6RhaT, have been characterized in various plants, including Citrus sinensis and Chrysanthemum species. oup.comnih.govoup.com

The crucial difference in the biosynthetic pathways lies entirely in the regiospecificity of the rhamnosyltransferase involved in the second glycosylation step. The expression and substrate preference of either the 1,2-rhamnosyltransferase or the 1,6-rhamnosyltransferase dictates which disaccharide is formed and, consequently, whether the final product is quercetin 3-O-neohesperidoside or rutin. Some rhamnosyltransferases have been shown to be substrate-promiscuous, capable of acting on the glucosides of various flavonoids, including flavones, flavanones, and flavonols. nih.govoup.com However, the linkage they create (e.g., 1→2 vs. 1→6) remains highly specific.

The comparative pathways are summarized in the table below.

| Final Product | Intermediate Precursor | Step 2 Enzyme | Sugar Donor (Step 2) | Glycosidic Linkage Formed |

|---|---|---|---|---|

| Quercetin 3-O-neohesperidoside | Quercetin 3-O-glucoside | Flavonoid 3-O-glucoside 2''-O-rhamnosyltransferase (e.g., Cm1,2RhaT) | UDP-L-rhamnose | α-L-Rhamnosyl-(1→2)-β-D-glucose |

| Quercetin 3-O-rutinoside (Rutin) | Quercetin 3-O-glucoside | Flavonol-3-O-glucoside 6''-O-L-rhamnosyltransferase (e.g., Cs1,6RhaT) | UDP-L-rhamnose | α-L-Rhamnosyl-(1→6)-β-D-glucose |

Ultimately, the accumulation of quercetin 3-O-neohesperidoside versus other quercetin glycosides in a specific plant tissue is a reflection of the underlying enzymatic machinery. It depends on the relative expression levels, substrate affinities, and catalytic efficiencies of the competing UGTs that first act on the quercetin aglycone and, more critically, on the specific rhamnosyltransferase that dictates the final disaccharide structure.

Isolation and Purification Methodologies for Quercetin 3 O Neohesperidoside

Extraction Techniques from Plant Biomass

The initial step in obtaining quercetin (B1663063) 3-O-neohesperidoside involves its extraction from plant material. The choice of extraction method significantly impacts the yield and purity of the final product.

Conventional solvent extraction remains a widely used method for the initial recovery of flavonoids from plant biomass. The selection of an appropriate solvent system is crucial and is primarily dictated by the polarity of the target compound. For quercetin 3-O-neohesperidoside, which is a glycoside and thus more polar than its aglycone form, polar solvents are generally employed.

Commonly used solvents include methanol (B129727), ethanol (B145695), and mixtures of alcohol and water. For instance, in the extraction of flavonoids from Trollius ledebouri, a crude extract containing quercetin 3-O-neohesperidoside was prepared, which typically involves the use of solvents like ethanol or methanol to efficiently solubilize the glycosidic flavonoids. The process generally involves maceration, percolation, or Soxhlet extraction, where the plant material is exposed to the solvent for a sufficient duration to allow for the transfer of the target compounds into the solvent phase.

| Parameter | Details |

| Plant Source | Trollius ledebouri Reichb. |

| Typical Solvents | Ethanol, Methanol, Ethanol-Water mixtures |

| Extraction Methods | Maceration, Reflux, Soxhlet |

To enhance extraction efficiency and reduce the reliance on large volumes of organic solvents and long extraction times, advanced methods such as ultrasonic-enzyme synergistic extraction have been developed. This technique combines the mechanical effects of ultrasound with the catalytic activity of enzymes to disrupt plant cell walls, facilitating the release of intracellular components.

Ultrasonication utilizes acoustic cavitation to create micro-fissures in the cell walls, increasing solvent penetration. Enzymes, such as cellulases and pectinases, hydrolyze the major components of the plant cell wall, further enhancing the release of flavonoids. The synergistic effect of these two methods can lead to significantly higher yields of flavonoids in a shorter time and at lower temperatures, which helps in preserving the integrity of thermolabile compounds like quercetin 3-O-neohesperidoside. While specific studies on the ultrasonic-enzyme synergistic extraction of quercetin 3-O-neohesperidoside are limited, research on other flavonoid glycosides has demonstrated the effectiveness of this approach. nih.govmdpi.comresearchgate.net

Optimal conditions for this method are typically determined by varying parameters such as the type and concentration of the enzyme, ultrasonic power, temperature, and extraction time.

| Parameter | Typical Range/Value |

| Enzymes | Cellulase, Pectinase (often in combination) |

| Enzyme Concentration | 1-3% (w/w) |

| Ultrasonic Power | 200-500 W |

| Temperature | 50-60 °C |

| Extraction Time | 30-60 minutes |

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of quercetin 3-O-neohesperidoside.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation of natural products, including flavonoid glycosides. It eliminates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample.

In a study on the flavonoids from Trollius ledebouri, HSCCC was successfully used to isolate quercetin 3-O-neohesperidoside. nih.govresearchgate.net A two-phase solvent system composed of ethyl acetate-n-butanol-water (2:1:3, v/v/v) was employed. The separation was optimized by a stepwise increase in the mobile phase flow rate. This technique yielded a partially purified fraction containing quercetin 3-O-neohesperidoside at a purity of 85.1%. nih.gov

| Parameter | Details |

| Instrument | High-Speed Counter-Current Chromatograph |

| Solvent System | Ethyl acetate-n-butanol-water (2:1:3, v/v/v) |

| Mobile Phase | Lower aqueous phase |

| Flow Rate | Stepwise increase from 1.5 to 2.5 ml/min |

| Initial Purity | 85.1% |

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of compounds. Following the initial separation by HSCCC, the fraction containing quercetin 3-O-neohesperidoside was further purified using semi-preparative HPLC. nih.gov This step is crucial for achieving the high purity required for structural elucidation and biological activity studies.

The purification of the partially purified fraction from Trollius ledebouri was performed on a reversed-phase C18 column. The mobile phase typically consists of a mixture of an organic solvent (like methanol or acetonitrile) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Gradient elution is commonly used to effectively separate compounds with different polarities.

| Parameter | Details |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile (B52724) and water (gradient elution) |

| Detection | UV detector |

| Outcome | High-purity quercetin 3-O-neohesperidoside |

Column chromatography using various adsorbents is a fundamental technique for the enrichment and preliminary separation of flavonoids from crude extracts. Adsorbents such as silica (B1680970) gel, polyamide, and macroporous resins are commonly used.

For flavonoid glycosides like quercetin 3-O-neohesperidoside, macroporous resins are particularly effective for enrichment from dilute extracts. researchgate.net The selection of the appropriate resin is based on its adsorption and desorption characteristics. The crude extract is passed through the column, and after washing away impurities, the adsorbed flavonoids are eluted with a suitable solvent, typically an alcohol-water mixture.

Silica gel column chromatography is another widely used method. imrpress.com The separation is based on the polarity of the compounds. By using a solvent system of increasing polarity, compounds are eluted from the column in order of increasing polarity. For a polar glycoside like quercetin 3-O-neohesperidoside, a relatively polar mobile phase would be required for elution.

| Adsorbent | Principle of Separation | Typical Eluents |

| Macroporous Resins | Reversible physical adsorption based on surface area and polarity | Ethanol-water mixtures of varying concentrations |

| Silica Gel | Adsorption chromatography based on polarity | Hexane, Ethyl acetate, Methanol gradients |

| Polyamide | Hydrogen bonding between the polyamide and hydroxyl groups of flavonoids | Ethanol, Methanol, Water |

Optimization of Purification Parameters for Enhanced Yield and Purity

The effective isolation and purification of quercetin 3-O-neohesperidoside from natural sources are contingent upon the meticulous optimization of various process parameters. The primary objective is to maximize the recovery (yield) of the target compound while ensuring the highest possible degree of purity by removing other structurally related flavonoids and contaminants. Key parameters that are typically optimized include the choice of solvent systems, temperature, pH, and the chromatographic conditions employed.

Strategies for enhancing purification outcomes often involve a multi-step approach, beginning with the initial extraction and culminating in fine-tuned chromatographic separation. The selection of solvents for extraction and subsequent chromatographic steps is critical. For flavonoid glycosides, which are polar in nature, polar solvents like methanol, ethanol, and water, or mixtures thereof, are commonly used. The optimization lies in finding the precise solvent composition and gradient that provides the best resolution between quercetin 3-O-neohesperidoside and other co-extracted compounds.

In preparative High-Performance Liquid Chromatography (HPLC), which is a standard method for purifying flavonoids, several factors are manipulated to improve both yield and purity.

Mobile Phase Composition: The ratio of organic solvent (e.g., methanol or acetonitrile) to acidified water is adjusted. A shallow gradient, where the concentration of the organic solvent is increased slowly over time, can often provide better resolution between closely related glycosides.

Flow Rate: Lower flow rates can enhance peak resolution, leading to higher purity fractions, though this may increase the run time. An optimal flow rate balances separation efficiency with throughput.

Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Increasing the column temperature can lead to sharper peaks and shorter retention times. For instance, separating flavonoid isomers in buckwheat sprouts showed that increasing the temperature from 30 °C to 40 °C significantly improved the resolution.

Column Packing and Chemistry: The choice of stationary phase (e.g., C18) and particle size is fundamental. Smaller particle sizes generally offer higher resolution but result in higher backpressure.

Fraction Collection Strategy: Advanced fraction collection techniques can be employed to enhance purity and yield. This involves selectively collecting only the most concentrated part of the elution peak, while separating the less pure "front" and "tail" sections for potential re-purification.

Response Surface Methodology (RSM) is a statistical approach that can be used to systematically optimize multiple parameters simultaneously, such as temperature, time, and solvent ratios, to achieve the maximum yield and purity of a target compound. While specific studies optimizing the subcritical water hydrolysis of rutin (B1680289) into its derivatives exist, these principles can be adapted for the purification of quercetin 3-O-neohesperidoside.

The following table illustrates a hypothetical optimization of HPLC parameters for the purification of a target flavonoid glycoside, based on common practices in the field.

| Parameter | Condition 1 | Condition 2 (Optimized) | Outcome |

| Mobile Phase Gradient | Methanol/Water (50:50 to 90:10 in 20 min) | Acetonitrile/0.1% Formic Acid in Water (30:70 to 60:40 in 40 min) | Improved resolution of isomers |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | Better peak symmetry, increased purity |

| Column Temperature | 25 °C | 40 °C | Sharper peaks, reduced analysis time |

| Injection Volume | 100 µL | 50 µL | Reduced peak broadening, enhanced purity |

This table is a generalized representation of parameter optimization for flavonoid purification.

Challenges in Separating Flavonoid Glycoside Isomers

One of the most significant analytical and preparative challenges in the study of flavonoid glycosides is the separation of isomers. Isomers are molecules that share the same molecular formula and mass but differ in the spatial arrangement of their atoms. Quercetin 3-O-neohesperidoside faces this challenge, particularly in its separation from its structural isomers, which are abundant in nature.

The primary isomers of concern for quercetin 3-O-neohesperidoside are other quercetin diglycosides where the same sugars (glucose and rhamnose) are attached to the quercetin aglycone but with a different linkage or at a different position. A prominent example is Rutin (quercetin-3-O-rutinoside). Both quercetin 3-O-neohesperidoside and rutin consist of quercetin, glucose, and rhamnose. The key difference lies in the linkage between the two sugar units:

In neohesperidose , rhamnose is linked to glucose via an α-1,2 glycosidic bond.

In rutinose , rhamnose is linked to glucose via an α-1,6 glycosidic bond.

This subtle difference in the disaccharide moiety makes their physicochemical properties, such as polarity and hydrophobicity, extremely similar. Consequently, their separation using standard chromatographic techniques like HPLC is notoriously difficult. They often co-elute or show very poor resolution, resulting in broad, overlapping peaks.

Research on common buckwheat sprouts, which contain isomers of rutin, highlights these difficulties. In one study, initial HPLC conditions using a column temperature of 30 °C were insufficient to separate the quercetin derivatives, achieving a resolution (Rs) value of only 1.15, which is below the baseline separation criterion of 1.5. Achieving adequate separation required careful optimization of multiple HPLC parameters.

The table below summarizes the optimized conditions from a study that successfully separated flavonoid isomers in buckwheat sprouts, demonstrating the level of detail required.

| Parameter | Optimized Condition | Rationale for Optimization |

| Stationary Phase | C18 column | Standard for reversed-phase separation of flavonoids. |

| Mobile Phase A | 0.1% (v/v) acidic water | Acidification improves peak shape and resolution. |

| Mobile Phase B | Acetonitrile | Provides good selectivity for flavonoid glycosides. |

| Column Temperature | 40 °C | Increased temperature lowered mobile phase viscosity, improving elution and achieving baseline separation (Rs = 1.93 for quercetin derivatives). |

| Flow Rate | 1.0 mL/min | Found to provide the best balance between analysis time and separation efficiency. |

| Detection Wavelength | 350 nm | Optimal wavelength for detecting flavonols like quercetin and its glycosides. |

Data sourced from a study on separating flavonoid isomers in common buckwheat sprouts.

Beyond glycosidic linkage isomers like rutin, other positional isomers can also pose separation challenges. For instance, if the neohesperidoside sugar moiety were attached to a different hydroxyl group on the quercetin backbone (e.g., at the 7-position instead of the 3-position), it would create another isomer that is difficult to separate.

Because conventional HPLC with UV detection often fails to distinguish between co-eluting isomers, more advanced techniques are frequently required for unambiguous identification. Mass spectrometry (MS), particularly tandem MS (MS/MS), can help differentiate isomers by revealing subtle differences in their fragmentation patterns. However, even with MS, structural isomers can produce very similar fragments, making definitive identification challenging without pure reference standards. Other advanced methods, such as cyclic ion mobility mass spectrometry (cIMS-MS), are being explored to enhance the separation of challenging flavonoid isomers based on their shape and size in the gas phase.

Analytical Characterization and Quantification of Quercetin 3 O Neohesperidoside

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental for elucidating the precise chemical structure of quercetin (B1663063) 3-O-neohesperidoside. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy each provide unique and complementary information.

NMR spectroscopy is a powerful tool for the definitive structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the compound. For quercetin 3-O-neohesperidoside, NMR is used to confirm the identity of the aglycone as quercetin and to identify the disaccharide moiety as neohesperidose, as well as to establish the linkage position between the sugar and the aglycone at the C-3 hydroxyl group.

Detailed analysis of ¹H and ¹³C NMR data from studies on compounds isolated from Eucommia ulmoides pollen has provided the following chemical shift assignments in DMSO-d₆. mdpi.com

Table 1: ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) Data for Quercetin 3-O-Neohesperidoside in DMSO-d₆ mdpi.com

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

| Quercetin Aglycone | ||

| 2 | 156.4 | |

| 3 | 133.4 | |

| 4 | 177.5 | |

| 5 | 161.3 | 12.62 (s) |

| 6 | 98.8 | 6.20 (d, 2.0) |

| 7 | 164.3 | |

| 8 | 93.7 | 6.40 (d, 2.0) |

| 9 | 156.7 | |

| 10 | 104.1 | |

| 1' | 121.3 | |

| 2' | 115.3 | 7.56 (d, 2.1) |

| 3' | 144.9 | |

| 4' | 148.5 | |

| 5' | 116.3 | 7.55 (dd, 8.4, 2.1) |

| 6' | 121.7 | 6.85 (d, 8.4) |

| Glucose | ||

| 1'' | 101.1 | 5.37 (d, 7.7) |

| 2'' | 82.3 | 3.45 (m) |

| 3'' | 76.5 | 3.25 (m) |

| 4'' | 75.8 | 3.10 (m) |

| 5'' | 71.3 | 3.15 (m) |

| 6'' | 66.2 | 3.55 (m), 3.35 (m) |

| Rhamnose | ||

| 1''' | 100.8 | 4.97 (s) |

| 2''' | 70.3 | 3.65 (m) |

| 3''' | 70.6 | 3.40 (m) |

| 4''' | 71.9 | 3.15 (m) |

| 5''' | 68.4 | 3.45 (m) |

| 6''' | 17.9 | 1.07 (d, 6.1) |

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI-MS): This soft ionization technique is widely used for analyzing flavonoid glycosides as it typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. For quercetin 3-O-neohesperidoside (C₂₇H₃₀O₁₆), high-resolution UPLC-QTOF-MS analysis has identified the deprotonated molecule [M-H]⁻ at an m/z of 609.1487 and the protonated molecule [M+H]⁺ at 611.1620. mdpi.com

Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides structural information by inducing fragmentation of a selected precursor ion. The fragmentation of quercetin 3-O-neohesperidoside typically involves the cleavage of the glycosidic bond. This results in the loss of the neohesperidose moiety (composed of glucose and rhamnose, a loss of 308 Da) to produce a characteristic fragment ion corresponding to the quercetin aglycone. In negative ion mode, this aglycone fragment ([Y₀]⁻) is observed at m/z 301. researchgate.netnih.gov Further fragmentation of the sugar moiety can also occur, with characteristic losses of the terminal rhamnose unit (146 Da) followed by the glucose unit (162 Da). nih.gov

Table 2: Key Mass Spectrometry Data for Quercetin 3-O-Neohesperidoside

| Ion | Technique | Observed m/z | Reference |

| [M-H]⁻ | ESI-MS | 609.1487 | mdpi.com |

| [M+H]⁺ | ESI-MS | 611.1620 | mdpi.com |

| [Quercetin Aglycone]⁻ | MS/MS | 301 | researchgate.netnih.gov |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. Flavonoids, including quercetin 3-O-neohesperidoside, exhibit characteristic UV spectra due to their chromophoric benzopyrone ring system. The spectrum typically shows two major absorption maxima:

Band I: Associated with the B-ring cinnamoyl system, appearing in the range of 320-385 nm.

Band II: Associated with the A-ring benzoyl system, appearing in the range of 240-285 nm.

For quercetin, characteristic absorption maxima (λmax) are observed around 256 nm and 370-372 nm. jocpr.comscholarsresearchlibrary.com Glycosylation at the 3-position, as in quercetin 3-O-neohesperidoside, causes a hypsochromic shift (to a shorter wavelength) in Band I compared to the free aglycone. The precise λmax values are used in conjunction with chromatographic techniques, particularly HPLC with a Diode Array Detector (DAD), for identification and quantification.

Chromatographic Methods for Identification and Quantification

Chromatographic techniques are employed to separate quercetin 3-O-neohesperidoside from other components in complex mixtures, allowing for its precise identification and quantification.

The coupling of liquid chromatography with mass spectrometry is a powerful and highly sensitive method for the analysis of flavonoids.

Separation: Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) is used for the separation. Reversed-phase columns, such as C18, are most commonly employed. nih.govucdavis.edu The mobile phase typically consists of a gradient mixture of acidified water (often with formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govucdavis.edu This setup allows for the efficient separation of different flavonoid glycosides, including isomers.

Detection and Identification: Following separation, a Diode Array Detector (DAD) records the UV-Vis spectrum of the eluting compound, providing preliminary identification based on its characteristic absorption maxima. The eluent then enters the mass spectrometer. ESI is the most common ionization source. Identification is confirmed by comparing the retention time, the UV spectrum, the accurate mass of the molecular ion ([M-H]⁻ or [M+H]⁺), and the MS/MS fragmentation pattern with those of a reference standard or with data reported in the literature. mdpi.comucdavis.edunih.gov The high selectivity and sensitivity of LC-MS/MS, especially when operating in Multiple Reaction Monitoring (MRM) mode, make it the gold standard for quantifying trace amounts of quercetin 3-O-neohesperidoside in complex biological matrices. nih.gov

HPLC equipped with a UV or DAD detector is a robust and widely used method for the quantification of quercetin 3-O-neohesperidoside. mdpi.comresearchgate.net

Methodology: Similar to LC-MS, the method typically utilizes a reversed-phase C18 column and a mobile phase of acidified water and acetonitrile/methanol. mdpi.comresearchgate.net Isocratic or gradient elution can be used depending on the complexity of the sample. mdpi.comnih.gov

Quantification: Quantification is achieved by measuring the peak area of the analyte at a specific wavelength and comparing it to a calibration curve constructed from reference standards of known concentrations. mdpi.comnih.gov For quercetin and its glycosides, detection is often performed at the λmax of Band I (around 360-370 nm) to maximize sensitivity and minimize interference from other compounds. mdpi.comresearchgate.net The method must be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. mdpi.comnih.gov

Table 3: Example HPLC Conditions for Quercetin Glycoside Analysis

| Parameter | Condition | Reference |

| Column | C18 | mdpi.comnih.gov |

| Mobile Phase | Water/Acetonitrile/Methanol (55:40:5) with 1.5% acetic acid | mdpi.com |

| Acetonitrile and 2% v/v acetic acid (40:60) | nih.gov | |

| Detection | DAD at 368 nm | mdpi.com |

| UV at 370 nm | nih.gov | |

| Flow Rate | 1.0 - 1.3 mL/min | mdpi.com |

| Retention Time | ~3.6 min (for Quercetin) | mdpi.com |

Method Validation Parameters (e.g., Linearity, Reproducibility, Precision, Recovery)

The validation of analytical methods is crucial to ensure the reliability and accuracy of quantification for quercetin 3-O-neohesperidoside in various samples. High-performance liquid chromatography (HPLC), often coupled with diode-array detection (DAD) or mass spectrometry (MS), is the most common technique for this purpose. While specific validation data for quercetin 3-O-neohesperidoside is not as widely published as for its aglycone, quercetin, the principles of validation are consistent and based on international guidelines such as those from the International Council for Harmonisation (ICH).

Validation studies for flavonoids like quercetin 3-O-neohesperidoside typically demonstrate the method's suitability through several key parameters:

Linearity: This parameter confirms that the method's response is directly proportional to the concentration of the analyte over a specific range. For flavonoid glycosides, calibration curves are typically constructed by plotting the peak area against a series of known concentrations. A high correlation coefficient (R²) value, generally greater than 0.999, indicates excellent linearity.

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Intra-day precision (Repeatability): This is assessed by analyzing samples multiple times on the same day, under the same conditions.

Inter-day precision (Intermediate Precision): This is determined by analyzing samples on different days to account for variations in environmental conditions and analysts. For precise methods, RSD values are typically below 2%.

Reproducibility: This assesses the precision between different laboratories and is a measure of the method's robustness under varied conditions.

Recovery (Accuracy): Accuracy is determined by recovery studies, where a known amount of pure quercetin 3-O-neohesperidoside standard is added to a sample matrix. The percentage of the added standard that is detected by the analytical method is calculated. Recovery values typically ranging from 98% to 102% are considered acceptable and indicate that the method is accurate and free from significant matrix interference.

The sensitivity of the method is established by determining the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Interactive Data Table: Illustrative HPLC-DAD Method Validation Parameters for a Flavonoid Glycoside

Below is a representative data table illustrating typical validation results for a flavonoid glycoside similar to quercetin 3-O-neohesperidoside.

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 5 - 100 µg/mL | - |

| Correlation Coefficient (R²) | 0.9998 | > 0.999 |

| Intra-day Precision (%RSD) | 1.25% | < 2% |

| Inter-day Precision (%RSD) | 1.89% | < 2% |

| Recovery (Accuracy) | 99.5% - 101.2% | 98% - 102% |

| Limit of Detection (LOD) | 0.5 µg/mL | - |

| Limit of Quantitation (LOQ) | 1.5 µg/mL | - |

Application in Phytochemical Fingerprinting and Quality Control

Quercetin 3-O-neohesperidoside serves as a vital chemical marker in the quality control of herbal medicines and plant extracts. nih.govresearchgate.net The presence and quantity of this specific glycoside can be indicative of the authenticity, purity, and potency of the raw material or finished product. semanticscholar.org

Phytochemical Fingerprinting:

Phytochemical fingerprinting is a technique used to create a characteristic chemical profile of a plant extract. researchgate.netphytojournal.com This "fingerprint," often generated using chromatographic techniques like HPLC or HPTLC, consists of a pattern of peaks that represents the complex mixture of chemical constituents. Quercetin 3-O-neohesperidoside is often a prominent and characteristic peak in the fingerprint of plants where it is a major component. By comparing the fingerprint of a test sample to that of a standardized reference material, one can:

Authenticate the plant species: The presence and relative intensity of the quercetin 3-O-neohesperidoside peak can help distinguish the correct plant species from potential adulterants or related species that may have different chemical profiles.

Assess consistency between batches: Fingerprinting ensures that different batches of a product have a consistent phytochemical profile, which is crucial for maintaining therapeutic efficacy.

Quality Control:

In quality control, quercetin 3-O-neohesperidoside is often used as a quantifiable marker. who.int A validated analytical method is used to determine the exact concentration of the compound in a sample. This quantitative analysis is essential for:

Standardization: Herbal products can be standardized to contain a specific amount of quercetin 3-O-neohesperidoside, ensuring a consistent dose of this active or marker compound.

Evaluation of Raw Materials: The content of quercetin 3-O-neohesperidoside can vary depending on factors like geographic origin, harvest time, and post-harvest processing. Quantifying this marker helps in selecting high-quality raw materials.

Stability Testing: The degradation of quercetin 3-O-neohesperidoside over time can be monitored to establish the shelf-life of a product.

For instance, in the quality control of a specific herbal extract, regulatory standards might require that the content of quercetin 3-O-neohesperidoside not be less than a certain percentage, ensuring the product's quality and potential efficacy.

Interactive Data Table: Example of Quercetin 3-O-Neohesperidoside Content in Different Batches of a Plant Extract for Quality Control

This table illustrates how the quantification of this marker is used to ensure batch-to-batch consistency.

| Batch Number | Quercetin 3-O-Neohesperidoside Content (mg/g) | Specification (mg/g) | Result |

| A-101 | 5.2 | ≥ 5.0 | Pass |

| A-102 | 5.5 | ≥ 5.0 | Pass |

| A-103 | 4.8 | ≥ 5.0 | Fail |

| B-201 | 5.8 | ≥ 5.0 | Pass |

| B-202 | 5.3 | ≥ 5.0 | Pass |

Molecular Mechanisms of Action: Preclinical and in Vitro Investigations of Quercetin 3 O Neohesperidoside

Antioxidant Mechanisms and Cellular Protection

The antioxidant properties of quercetin (B1663063), the active form of quercetin 3-O-neohesperidoside, are well-documented and operate through multiple mechanisms. These include the direct scavenging of free radicals, the protection of cells from oxidative damage, and the chelation of metal ions that can catalyze the formation of reactive oxygen species. biosynth.commdpi.com

Quercetin demonstrates potent free radical scavenging activity in various chemical assays. mdpi.com This capacity is largely attributed to the specific arrangement of hydroxyl groups on its flavonoid structure, particularly the o-dihydroxy (catechol) structure in the B-ring and the 3-hydroxyl group in the C-ring, which are crucial for donating hydrogen atoms or electrons to neutralize free radicals. nih.govmdpi.com

In assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, quercetin shows significant efficacy. nih.gov However, the glycosidic form, quercetin 3-O-neohesperidoside, exhibits different activity. The presence of a bulky neohesperidoside sugar moiety at the 3-position can hinder the molecule's radical scavenging ability compared to its aglycone, quercetin. nih.gov Studies comparing quercetin with its glycoside rutin (B1680289) (quercetin-3-O-rutinoside), which is structurally similar to quercetin 3-O-neohesperidoside, have shown that quercetin is a more potent scavenger. plos.org This suggests that the free 3-hydroxyl group is important for maximal antioxidant activity.

| Compound | Relative Antioxidant Activity (DPPH Assay) | Key Structural Feature |

|---|---|---|

| Quercetin | High | Free 3-OH group and B-ring catechol |

| Quercetin Glycosides (e.g., Rutin) | Lower than Quercetin | Blocked 3-OH group by sugar moiety |

In cellular models, quercetin provides significant protection against oxidative stress induced by agents like hydrogen peroxide (H₂O₂). mdpi.comnih.gov Pretreatment of cells with quercetin has been shown to increase cell viability and reduce the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. mdpi.com

The protective effects are linked to several actions:

Reduction of Lipid Peroxidation: Quercetin effectively decreases the levels of malondialdehyde (MDA), an end product of lipid peroxidation, thereby protecting cell membranes from oxidative damage. mdpi.commdpi.com

Enhancement of Endogenous Antioxidant Defenses: Quercetin can boost the activity of the cell's own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). mdpi.comnih.govmdpi.com This enhances the cell's capacity to neutralize reactive oxygen species.

Apoptosis Inhibition: By mitigating oxidative stress, quercetin can inhibit the apoptotic cascade. It has been observed to upregulate the anti-apoptotic protein Bcl-2 and downregulate pro-apoptotic proteins like Bax and cleaved caspase-3. mdpi.comnih.govnih.gov

Beyond scavenging existing free radicals, quercetin can also modulate the generation of ROS within the cell. It can reduce intracellular ROS levels in a dose-dependent manner following exposure to an oxidative stimulus. mdpi.complos.orgnih.gov One of the key mechanisms is the inhibition of ROS-producing enzymes. For instance, quercetin has been shown to suppress the expression and activity of NADPH oxidase 2 (NOX2), a major source of cellular ROS in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govresearchgate.net Furthermore, quercetin can impact mitochondrial function, a primary site of ROS production, helping to maintain mitochondrial membrane potential and reduce mitochondrial ROS leakage. plos.orgmdpi.com

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can contribute to oxidative stress by catalyzing the Fenton reaction, which produces the highly damaging hydroxyl radical. biorxiv.org Quercetin possesses the ability to chelate these metal ions, rendering them inactive. researchgate.netmdpi.com The key structural features for metal chelation are the 3-hydroxy and 4-keto groups on the C-ring, the 5-hydroxy and 4-keto groups between the A and C rings, and the catechol group on the B-ring. nih.govmdpi.com By binding to metal ions, quercetin forms stable complexes that prevent the metals from participating in redox cycling. researchgate.net

The attachment of a sugar group at the 3-position, as in quercetin 3-O-neohesperidoside, significantly impacts this chelation ability. Since the 3-hydroxy-4-keto site is a primary location for metal binding, its blockage by the neohesperidoside moiety reduces the molecule's chelating potency compared to the quercetin aglycone. mdpi.com

Computational studies using Density Functional Theory (DFT) have provided deeper insight into the precise chemical reactions underlying quercetin's antioxidant activity. Several mechanisms have been proposed:

Hydrogen Atom Transfer (HAT): This is considered a primary mechanism where quercetin donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. frontiersin.orgmdpi.com The catechol group on the B-ring is a particularly favorable site for HAT due to the stability of the resulting phenoxyl radical.

Single Electron Transfer followed by Proton Transfer (SET-PT or SPLET): In this multi-step process, quercetin first donates an electron to a radical, forming a quercetin radical cation. nih.gov This is followed by the transfer of a proton to a nearby molecule, often a solvent like water. The 7-OH group is often implicated as the initial site of deprotonation in aqueous environments. nih.gov

Proton-Coupled Electron Transfer (PCET): This is a concerted mechanism where a proton and an electron are transferred simultaneously in a single kinetic step. mdpi.commdpi.com

These theoretical analyses confirm that the antioxidant potency of quercetin is not due to a single reaction but a combination of pathways, with the favorability of each depending on the specific radical involved and the chemical environment. frontiersin.orgmdpi.com

Anti-inflammatory Pathway Modulation

Quercetin is recognized for its significant anti-inflammatory properties, which it exerts by intervening in multiple signaling pathways. mdpi.comnih.gov However, studies indicate that the glycosidic form of the molecule is less active. Research has shown that bulky glycoside substituents, such as a neohesperidoside or rutinoside, can lower or even abolish the direct inhibitory effects observed with the quercetin aglycone. nih.gov Therefore, the anti-inflammatory effects associated with quercetin 3-O-neohesperidoside are primarily attributed to the activity of quercetin after it has been metabolized.

Quercetin modulates inflammation by:

Inhibition of NF-κB Pathway: A central mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Quercetin can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of numerous pro-inflammatory genes. nih.govresearchgate.net

Modulation of MAPK Signaling: Quercetin can suppress the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including JNK. mdpi.comnih.gov

Downregulation of Pro-inflammatory Mediators: By inhibiting pathways like NF-κB and AP-1, quercetin reduces the expression and production of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comnih.gov This leads to a decreased synthesis of prostaglandins (B1171923) and leukotrienes. It also suppresses the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.govnih.gov

| Signaling Pathway/Target | Effect of Quercetin | Downstream Consequence |

|---|---|---|

| NF-κB | Inhibition | Decreased expression of TNF-α, IL-1β, IL-6, COX-2 |

| MAPK (e.g., JNK) | Inhibition of phosphorylation | Decreased activation of AP-1 transcription factor |

| Pro-inflammatory Enzymes (COX, LOX) | Inhibition | Reduced production of prostaglandins and leukotrienes |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Suppression of release | Attenuation of the inflammatory response |

Based on a thorough review of the available scientific literature, there is limited specific preclinical data for the compound "quercetin 3-O-neohesperidoside" that aligns with the detailed structure requested. While the broader compound, quercetin, is extensively studied, research focusing specifically on the 3-O-neohesperidoside glycoside does not provide the in-depth findings required to populate the specified subsections on its molecular mechanisms of action in inflammation and cancer.

General scientific sources acknowledge that quercetin 3-O-neohesperidoside is a naturally occurring flavonoid glycoside with recognized antioxidant properties. biosynth.com It is utilized in research to explore the molecular pathways of oxidative stress and is considered to have the potential to modulate signal transduction pathways related to inflammation and apoptosis. biosynth.com Its role in mitigating inflammatory processes is noted as applicable in research for cardiovascular, neuroprotective, and anti-cancer strategies. biosynth.com

However, specific in vitro and preclinical studies detailing its effects on the inhibition of pro-inflammatory mediators (IL-1β, IL-6, TNF-α, COX-2, iNOS), suppression of specific inflammatory signaling pathways (NF-κB, NLRP3 Inflammasome, STAT3, PI3K, MAPK), or its anticancer activities in cell line models (apoptosis, cell cycle arrest, proliferation, and modulation of oncogenic pathways like MAPK, Akt, ErbB Receptors) are not sufficiently available in the public domain to construct a detailed and scientifically robust article as per the provided outline.

Therefore, this article cannot be generated with the required level of scientific detail and specificity at this time. To do so would require extrapolating data from the aglycone quercetin, which would violate the instruction to focus solely on quercetin 3-O-neohesperidoside.

Anticancer Activities in Cell Line Models

Interaction with G-Quadruplexes as Potential Antitumor Targets

G-quadruplexes are specialized, four-stranded nucleic acid structures found in guanine-rich regions, such as telomeres and gene promoter regions. Their formation can influence key cellular processes like DNA replication and gene expression, making them a promising target for anticancer therapies. The stabilization of G-quadruplexes by small molecules can inhibit telomerase activity and downregulate the expression of oncogenes, thereby impeding cancer cell proliferation.

Preclinical investigations using electrospray ionization mass spectrometry (ESI-MS) have demonstrated that the core molecule, quercetin, and its various conjugates can form stable adducts with guanosine (B1672433) (G) and deoxyguanosine tetrads, which are the fundamental building blocks of G-quadruplexes. nih.govacs.org This formation of adducts under experimental conditions suggests that these compounds may interact with and stabilize G-quadruplex structures in biological systems. acs.org

Studies utilizing the survival yield method to assess the gas-phase stabilities of these adducts have provided insights into the binding effectiveness of different quercetin derivatives. acs.org While direct studies on quercetin 3-O-neohesperidoside are limited, research on related glycosides indicates that the presence of a sugar moiety can influence binding affinity. nih.govacs.org For instance, flavonol glycosides as a class have been shown to bind effectively with G-tetrads. acs.org The specific structure of the aglycone (the non-sugar part) remains of crucial importance for these biological interactions. nih.govacs.org The demonstrated ability of quercetin derivatives to interact with G-tetrads provides a strong rationale for their potential role as G-quadruplex stabilizing agents and, consequently, as candidates for anticancer therapeutics. acs.org

Studies Across Various Cancer Cell Lines (e.g., Breast Cancer, Lung Cancer, Melanoma)

The parent aglycone, quercetin, has been extensively studied for its anticancer properties across a multitude of cancer cell lines, demonstrating its ability to modulate numerous pathways involved in tumor progression. While specific preclinical data on quercetin 3-O-neohesperidoside is not as prevalent, the activities of quercetin provide a foundational understanding of the potential mechanisms.